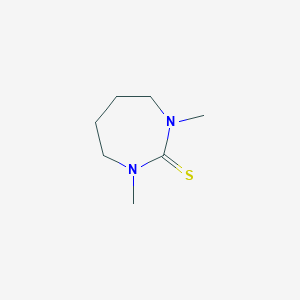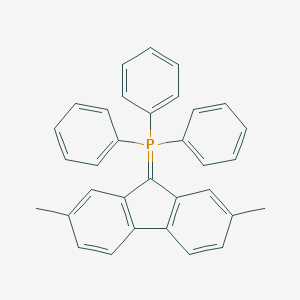
1,3-dimethyl-1,3-diazepane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. This compound is part of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms. The presence of the thione group (C=S) in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepane-2-thione typically involves the reaction of hexahydro-1,3-diazepine with sulfur. One common method is the reaction of hexahydro-1,3-diazepine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the thione derivative. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-aryl derivatives.
Aplicaciones Científicas De Investigación
1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
1,3-dimethyl-1,3-diazepane-2-thione can be compared with other similar compounds, such as:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-: This compound has a carbonyl group (C=O) instead of a thione group (C=S), which affects its reactivity and applications.
1,3-Diazepin-2-thione, hexahydro-1,3-diphenyl-: This compound has phenyl groups attached to the nitrogen atoms, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
16597-36-7 |
|---|---|
Fórmula molecular |
C7H14N2S |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
Clave InChI |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
SMILES canónico |
CN1CCCCN(C1=S)C |
| 16597-36-7 | |
Sinónimos |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)



![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)



![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

